4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene
Description
4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene is a fluorinated aromatic compound characterized by three key substituents:
- 2,2-Difluoroethoxy group at the para position (C4), imparting high electronegativity and metabolic stability.
- Ethynyl group at the ortho position (C1), enabling participation in cross-coupling reactions (e.g., Sonogashira couplings).
- Methyl group at the meta position (C2), enhancing steric bulk and influencing solubility.
Potential applications in agrochemicals or pharmaceuticals are inferred from structurally related pesticidal compounds with fluorinated alkoxy groups (e.g., sulfentrazone, lactofen).
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-1-ethynyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c1-3-9-4-5-10(6-8(9)2)14-7-11(12)13/h1,4-6,11H,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEIJMDUODFRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethynyl-2-methylphenol with 2,2-difluoroethanol in the presence of a suitable base and a catalyst to facilitate the etherification process . The reaction conditions often include elevated temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoroethoxy group can be reduced under specific conditions to yield hydroxy derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethynyl group can participate in covalent bonding with target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene and analogs:
Key Observations:
- Fluorinated Alkoxy Groups: The 2,2-difluoroethoxy group in the target compound enhances oxidative stability compared to non-fluorinated ethoxy chains (e.g., lactofen). Fluorine’s electronegativity also improves binding affinity in pesticidal targets, as seen in sulfentrazone.
- Ethynyl Group : The ethynyl moiety enables cross-coupling reactions, similar to the but-3-yn-1-yl group in 4m (). This feature is critical for constructing conjugated systems in materials science or drug discovery.
Biological Activity
4-(2,2-Difluoroethoxy)-1-ethynyl-2-methylbenzene is a synthetic organic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for determining its therapeutic and toxicological profiles. This article reviews available research findings, including case studies and data tables that highlight its biological effects.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C11H10F2O
- Molecular Weight : 208.19 g/mol
- CAS Number : [Not provided in search results]
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoroethoxy group may enhance lipophilicity, facilitating membrane permeability and bioavailability. The ethynyl group can participate in reactions with biological macromolecules, potentially leading to inhibition or modulation of enzymatic activities.
Antimicrobial Activity
Studies have indicated that derivatives of ethynyl-substituted aromatic compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria and fungi. The mechanism may involve disruption of the microbial cell wall or interference with metabolic pathways.
Anticancer Potential
Recent research has explored the anticancer potential of ethynyl-substituted compounds. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Efficacy
- Study : A comparative study evaluated the antimicrobial effects of various ethynyl compounds.
- Findings : this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
-
Anticancer Activity
- Study : A cell viability assay was conducted on human breast cancer cell lines (MCF-7).
- Findings : The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, suggesting significant cytotoxicity.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 208.19 g/mol |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Anticancer IC50 (MCF-7) | 15 µM |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Moderate activity |
| Anticancer | Significant cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
